molecular formula C19H22F3N5O B14934890 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

Cat. No.: B14934890
M. Wt: 393.4 g/mol
InChI Key: HDGDEVQCPTXYTG-UHFFFAOYSA-N
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Description

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a hexahydrocyclohepta[c]pyrazole ring fused with a piperazine moiety substituted with a trifluoromethyl group on the pyridine ring. This structural complexity makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the hexahydrocyclohepta[c]pyrazole core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethylamine dihydrochloride
  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine dihydrochloride
  • 3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Uniqueness

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone stands out due to its unique trifluoromethyl-substituted pyridine ring, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22F3N5O

Molecular Weight

393.4 g/mol

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H22F3N5O/c20-19(21,22)13-6-7-16(23-12-13)26-8-10-27(11-9-26)18(28)17-14-4-2-1-3-5-15(14)24-25-17/h6-7,12H,1-5,8-11H2,(H,24,25)

InChI Key

HDGDEVQCPTXYTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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